N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-fluorophenyl group and at position 3 with an acetamide-linked 3,4-dimethoxyphenyl moiety. Structural analogs often vary in substituents on the thienopyrimidine core or the acetamide-linked aryl group, leading to differences in physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-29-17-8-7-15(9-18(17)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBOMSHYERELDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O4 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | UMQSGHGHJLTEPG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thieno[3,2-d]pyrimidine Core : The initial step involves cyclization reactions to form the thieno[3,2-d]pyrimidine core.
- Substitution Reactions : Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through nucleophilic substitution.
- Acetylation : The final step involves acetylation to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The structural features allow for effective binding, which can inhibit or modulate target activity.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation in vitro and in vivo models .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR can lead to reduced cancer cell growth and has been a target for drug development .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were determined through cell viability assays.
- In Vivo Efficacy : Animal models treated with the compound showed significant tumor reduction compared to control groups. Dosing regimens varied but indicated a dose-dependent response in tumor inhibition.
Comparison with Similar Compounds
Core Structure Modifications
- Thieno[3,2-d]pyrimidin-4-one vs. Pyrido-Thienopyrimidine: describes a pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one derivative with a methyl group and phenylamino substituent. This structural difference may reduce metabolic stability due to increased polarity .
- Thieno[3,2-d]pyrimidin-4-one vs. Chromenone-Pyrazolopyrimidine Hybrid: highlights a chromen-4-one fused with a pyrazolo[3,4-d]pyrimidine system. Such hybrids often exhibit enhanced kinase inhibition but may suffer from synthetic complexity and lower yields (e.g., 19% yield in Example 83 of ) compared to the target compound’s simpler scaffold .
Substituent Variations on the Thienopyrimidine Core
- 7-Substituents: 4-Fluorophenyl (Target Compound): Enhances electronegativity and may improve target binding via halogen bonding. 4-Chlorophenyl (): Chlorine’s larger atomic radius compared to fluorine may sterically hinder binding but improve lipophilicity. The sulfanyl linker in ’s compound could reduce stability compared to the target’s acetamide group .
Substituent Variations on the Acetamide-Linked Aryl Group
- 3,4-Dimethoxyphenyl (Target Compound) : Methoxy groups enhance solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism.
- 2,5-Difluorophenyl () : Fluorine atoms at meta positions reduce steric bulk but may lower solubility compared to methoxy substituents .
- 3,4-Difluorophenyl () : Crystal structure analysis () reveals a dihedral angle of 65.2° between aromatic rings, which could influence packing density and bioavailability. The target’s 3,4-dimethoxyphenyl group may adopt a different conformation, affecting crystallinity .
Melting Points and Yields
- The target compound’s lack of methyl or bulky groups (cf. ) may result in a lower melting point than 202°C but higher than 143°C due to fluorine’s moderate polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
